Cas no 339204-45-4 (4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine)

4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine structure
339204-45-4 structure
Product Name:4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
N.o CAS:339204-45-4
MF:C22H18N2OS
MW:358.456123828888
CID:3105988
PubChem ID:2303545
Update Time:2025-06-07

4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine
    • 4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
    • 4-{[1,1'-BIPHENYL]-4-YL}-N-(2-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE
    • STK753196
    • 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)thiazol-2-amine
    • 4-((1,1'-biphenyl)-4-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
    • SCHEMBL14458523
    • EN300-06240
    • 967-125-9
    • 4-([1,1'-biphenyl]-4-yl)-N-(2-methoxyphenyl)thiazol-2-amine
    • N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
    • Z48856585
    • 4-BIPHENYL-4-YL-N-(2-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE
    • 339204-45-4
    • 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
    • CS-0303220
    • AKOS001052931
    • G34498
    • Inchi: 1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
    • Chave InChI: OFNHICCOTMRLLO-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)C2C=CC=CC=2)N=C1NC1C=CC=CC=1OC

Propriedades Computadas

  • Massa Exacta: 358.11398438Da
  • Massa monoisotópica: 358.11398438Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 420
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.1
  • Superfície polar topológica: 62.4Ų

4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Preçomais >>

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